molecular formula C7H11N3OS B2808123 methyl N-cyanomorpholine-4-carbimidothioate CAS No. 32885-06-6

methyl N-cyanomorpholine-4-carbimidothioate

Cat. No.: B2808123
CAS No.: 32885-06-6
M. Wt: 185.25
InChI Key: STUDYASYNMISQR-VQHVLOKHSA-N
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Description

“Methyl N-cyanomorpholine-4-carbimidothioate” is a chemical compound with the CAS number 32885-06-6 . It has a molecular weight of 185.25 and a molecular formula of C7H11N3OS .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CSC(=N/C#N)/N1CCOCC1 .

Scientific Research Applications

Electronic Material Development

Methyl N-Cyanomorpholine-4-Carbimidothioate derivatives have been explored in the context of electronic materials. Yin‐Xiang Lu (2011) studied compounds similar to this compound for potential use as organic molecular electronic materials, highlighting the significance of these compounds in the development of new electronic materials (Yin‐Xiang Lu, 2011).

Enzymatic Digestibility Enhancement

In the study of enzymatic digestibility of biomass, such as oil palm empty fruit bunch, compounds related to this compound have been utilized to improve enzymatic digestibility, indicating potential applications in biofuel production and biomass processing (W. Katinonkul et al., 2012).

Photoredox Catalysis in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, research by James J. Douglas, K. P. Cole, and C. Stephenson (2014) involved using derivatives of this compound in photoredox catalysis. This approach facilitated the synthesis of complex pharmaceutical compounds, demonstrating the compound's utility in advanced synthesis techniques (Douglas, Cole, & Stephenson, 2014).

DNA Adduct Formation and Carcinogenesis

Studies have shown that related compounds are involved in the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. This research provides insights into how these compounds interact at a molecular level with DNA, relevant in cancer research and the study of tobacco-specific carcinogens (P. Upadhyaya et al., 2009).

Phytoremediation

Compounds akin to this compound have been studied in the context of phytoremediation. This application involves using plants to remedy contaminated environments, indicating potential environmental applications (A. Dietz & J. Schnoor, 2001).

Chemical Kinetics and Reaction Mechanisms

The study of the kinetics and mechanisms of reactions involving compounds similar to this compound, as conducted by E. Kosower and J. W. Patton (1966), has provided valuable information for understanding chemical reactions in various industrial and pharmaceutical processes (Kosower & Patton, 1966).

Properties

IUPAC Name

methyl N-cyanomorpholine-4-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUDYASYNMISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 L round bottom flask equipped with a mechanical stirrer was charged with dimethyl cyanodithioimidocarbonate (200 g, 1368 mmol). The solid material was taken up in Ethanol (2279 ml) and stirred until completely dissolved. Morpholine (119 ml, 1368 mmol) was then added to the flask by graduated cylinder and the mechanical stirrer set to a vigorous rate for overnight stirring of the resulting mixture at room temperature. The resulting white precipitate was collected and dried via suction filtration overnight to afford pure white solid methyl N-cyano-4-morpholinecarbimidothioate (212.5 g, 1147 mmol, 84% yield) as a white solid (1H NMR (400 MHz, DMSO-d6) δ ppm 2.70 (s, 3H) 3.61-3.66 (m, 4H) 3.74-3.79 (m, 4H)).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2279 mL
Type
solvent
Reaction Step Three

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